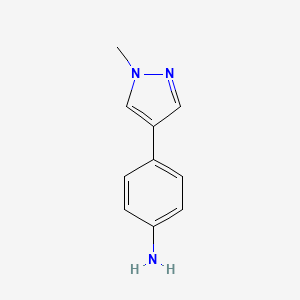

4-(1-methyl-1H-pyrazol-4-yl)aniline

描述

属性

IUPAC Name |

4-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFXGMBBEHIBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079178-22-5 | |

| Record name | 4-(1-Methyl-1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Methyl 1h Pyrazol 4 Yl Aniline and Its Structural Analogs

Established Synthetic Pathways for the Pyrazole-Aniline Core

The fundamental connection between a pyrazole (B372694) ring and an aniline (B41778) moiety can be forged through several reliable and well-documented chemical reactions. These established pathways form the bedrock of synthetic strategies targeting this class of compounds.

Reductive amination is a powerful and widely used method in organic synthesis for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comineosopen.org

In the context of pyrazole-aniline synthesis, this approach is particularly useful. For instance, a pyrazole-4-carbaldehyde can be reacted with aniline or a substituted aniline in the presence of a suitable reducing agent. ineosopen.org The versatility of this method allows for the synthesis of primary, secondary, and tertiary amines. ineosopen.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their ability to selectively reduce the imine in the presence of the initial aldehyde or ketone. masterorganicchemistry.com Researchers have found that for the reductive amination of certain ferrocenyl-substituted pyrazole-4-carbaldehydes, sodium triacetoxyborohydride provides the best yields, particularly when refluxed in dichloroethane. ineosopen.org In contrast, using a stronger reducing agent like sodium borohydride (B1222165) can lead to the unwanted reduction of the aldehyde group without the formation of the desired amine. ineosopen.org This highlights the critical role of selecting the appropriate reducing agent to control the reaction's outcome. The process can be carried out in a one-pot, two-step sequence involving the solvent-free condensation of a pyrazol-5-amine with an aldehyde, followed by a reduction step. researchgate.net

Transition-metal-catalyzed cross-coupling reactions provide a robust and versatile platform for directly linking pyrazole and aniline rings. These methods are prized for their efficiency and tolerance of a wide range of functional groups.

Palladium-catalyzed reactions are prominent in this area. For example, the Sonogashira coupling, which typically forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been adapted in cascade reactions to build pyrazole systems. researchgate.net More directly, palladium catalysts with specialized phosphine (B1218219) ligands, such as tBuBrettPhos, have been successfully used to couple aryl triflates with pyrazole derivatives to form N-arylpyrazoles in very good yields. organic-chemistry.org Similarly, the Heck coupling, another palladium-catalyzed reaction, can be employed in a carbonylative fashion followed by cyclization with hydrazines to construct the pyrazole core, which can then be further functionalized. nih.gov

Copper-catalyzed reactions offer a complementary approach, particularly for forming the crucial C-N bond. Copper catalysts can facilitate the coupling of arylboronic acids with protected hydrazines to generate the pyrazole precursor in situ. nih.gov Another strategy involves the copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines to form new N-N bonds, leading to azo compounds that can be further modified. nih.gov These methods demonstrate the power of transition metals to forge the pyrazole-aniline linkage with high efficiency and control.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge and a powerful tool in modern synthesis. olemiss.edu Fluorine's high electronegativity and small size allow it to serve as a bioisosteric replacement for hydrogen or hydroxyl groups, often improving a molecule's metabolic stability and binding affinity. olemiss.edu

A notable synthetic strategy leveraging C-F activation was used to prepare 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a structural analog of the target compound. mdpi.com In this synthesis, 4-(trifluoromethyl)aniline (B29031), which contains a highly stable -CF₃ group, was reacted with 4-methylpyrazole (B1673528) in dimethylsulfoxide (DMSO) with potassium hydroxide (B78521) (KOH) at reflux. mdpi.com This reaction proceeds via the activation and substitution of the C-F bonds on the trifluoromethyl group by the pyrazole nucleophile, ultimately forming the tris(pyrazolyl)methane core attached to the aniline ring. mdpi.com The reaction yielded the desired product at 63%, demonstrating a successful application of C-F activation to create complex pyrazole-aniline structures from readily available fluorinated starting materials. mdpi.com This approach is valuable for accessing molecules that would be difficult to synthesize through other means. mdpi.com

Novel Synthetic Route Development for 4-(1-methyl-1H-pyrazol-4-yl)aniline

The quest for more efficient, cost-effective, and environmentally friendly synthetic methods continues to drive innovation in the synthesis of this compound and its analogs.

A key synthetic pathway to the core structure of ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives involves a multi-step process. The synthesis can begin by treating a substituted phenylhydrazine (B124118) with an acetophenone (B1666503) derivative to form a hydrazone. This intermediate is then treated with a formylating agent, such as a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction, to generate a 1-phenyl-1H-pyrazole-4-carbaldehyde. The final step is the condensation of this aldehyde with a substituted aniline to produce the target pyrazole-aniline compound. chemmethod.com

The optimization of reaction conditions is crucial for maximizing product yield and purity. Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact. For instance, in multicomponent reactions for synthesizing pyrazole derivatives, a systematic variation of these parameters is often undertaken.

Table 1: General Optimization Strategies in Pyrazole Synthesis

| Parameter | Variation | Observation | Source |

|---|---|---|---|

| Catalyst | Catalyst-free vs. Lewis Acid (e.g., SmCl₃) | Lewis acid catalysis can accelerate reactions by activating substrates, leading to higher yields in shorter times. | nih.gov |

| Solvent | Solvent-free vs. Organic Solvents (e.g., Ethanol (B145695), Methanol) | Solvent-free conditions or the use of green solvents like water-ethanol can improve environmental impact and sometimes increase yield. | nih.govtandfonline.com |

| Energy Source | Conventional Heating vs. Microwave Irradiation | Microwave-assisted synthesis often dramatically reduces reaction times (from hours to minutes) and can improve yields. | nih.govresearchgate.net |

| Temperature | Room Temperature vs. Reflux | Higher temperatures can increase reaction rates but may also lead to side products; optimization is key. | organic-chemistry.org |

This table presents generalized findings from the synthesis of various pyrazole derivatives to illustrate common optimization strategies.

The C-F activation synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline provides a specific example where a 63% yield was achieved by refluxing the reactants in DMSO for one hour. mdpi.com Further optimization could potentially involve screening different bases, solvents, or temperatures to enhance this yield.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pyrazole derivatives to create more sustainable and efficient methodologies. tandfonline.comnih.gov

Key green strategies include:

Energy-Efficient Techniques : Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net For example, a microwave-assisted synthesis of a pyrano[2,3-c]pyrazole derivative was completed in 25 minutes with an 88% yield, whereas the conventional heating method took 1.4 hours for an 80% yield. nih.gov

Benign Solvents and Catalysts : There is a significant shift towards using environmentally friendly solvents like water or ethanol-water mixtures. nih.gov In some cases, reactions can be run under solvent-free conditions, which simplifies work-up and reduces waste. tandfonline.comresearchgate.net The use of biodegradable or recyclable catalysts, such as L-tyrosine or tetrabutylammonium (B224687) bromide (TBAB), is also a key aspect of green pyrazole synthesis. nih.govtandfonline.com

Atom Economy : Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical as they minimize the formation of byproducts. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

| Method | Conditions | Reaction Time | Yield | Environmental Impact | Source |

|---|---|---|---|---|---|

| Conventional | Organic solvent (e.g., Toluene), heating | Several hours | Good | Use of hazardous, volatile solvents | tandfonline.com |

| Microwave-Assisted | H₂O–ethanol, L-tyrosine catalyst | 25 minutes | 88% | Reduced energy, green solvent | nih.gov |

| Solvent-Free | TBAB catalyst, room temperature | Shorter times | 75-86% | No solvent waste, recyclable catalyst | tandfonline.com |

| Ultrasound-Assisted | Water, catalyst-free | N/A | Excellent | Energy efficient, benign solvent | nih.gov |

This table provides a comparative overview based on findings for various pyrazole syntheses.

By incorporating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and more efficient. nih.gov

Derivatization Strategies of this compound

The derivatization of this compound is a versatile process that can be strategically directed towards either the aniline nitrogen or the pyrazole ring. These modifications are instrumental in exploring the structure-activity relationships of resulting compounds, often targeting applications as kinase inhibitors or other biologically active agents.

Functionalization of the Aniline Moiety

The primary amine of the aniline group is a nucleophilic center, making it amenable to a wide array of functionalization reactions, including acylation, sulfonylation, and urea (B33335) formation.

Amide Bond Formation: The conversion of the aniline to an amide is a common and robust transformation. This is typically achieved by reacting this compound with a carboxylic acid under the influence of a coupling agent. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) and an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the aniline's amino group to form the amide bond. fishersci.co.uk The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). uni.lu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts with the aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct. fishersci.co.uk

Sulfonamide Synthesis: Sulfonamides are another important class of derivatives accessible from this compound. The standard procedure involves the reaction of the aniline with a sulfonyl chloride in the presence of a base. ekb.egcbijournal.com Pyridine or triethylamine are commonly used bases to neutralize the hydrochloric acid generated during the reaction. cbijournal.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from 0 °C to room temperature. ekb.eg This method allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups, depending on the chosen sulfonyl chloride.

Urea Formation: The synthesis of urea derivatives from this compound can be accomplished through several methods. A direct approach is the reaction with an appropriate isocyanate. nih.gov However, due to the hazardous nature of many isocyanates, alternative, safer phosgene (B1210022) equivalents are often preferred. rsc.org Reagents like N,N'-carbonyldiimidazole (CDI) are effective for this transformation. koreascience.kr CDI reacts with the aniline to form an acylimidazolide intermediate, which is then attacked by a second amine to yield the urea. Another practical method involves the reaction of the aniline with potassium isocyanate in water, providing a simple and efficient route to N-substituted ureas. rsc.org

Table 1: Representative Reactions for Functionalizing the Aniline Moiety This table is interactive. Click on the headers to sort the data.

| Derivative Type | Reagents | General Conditions |

|---|---|---|

| Amide | Carboxylic Acid, EDC, HOBt, DMAP | Aprotic solvent (e.g., CH3CN), 23-60 °C |

| Amide | Acyl Chloride, Triethylamine | Aprotic solvent (e.g., DCM), 0 °C to room temperature |

| Sulfonamide | Sulfonyl Chloride, Pyridine/Triethylamine | Aprotic solvent (e.g., THF), 0 °C to room temperature |

| Urea | Isocyanate | Aprotic solvent (e.g., THF), 0 °C to room temperature |

| Urea | Potassium Isocyanate | Water, room temperature |

| Urea | N,N'-Carbonyldiimidazole (CDI) | Aprotic solvent |

Modifications of the Pyrazole Ring System

The pyrazole ring of this compound is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of these substitutions is influenced by the existing substituents.

Halogenation: The halogenation of pyrazoles, such as with N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination), is a common modification. rsc.org For unsubstituted pyrazoles, halogenation typically occurs at the C4 position. rug.nl However, in this compound, the C4 position is already occupied by the aniline ring. In such cases, halogenation can be directed to other positions on the pyrazole ring, often requiring specific reaction conditions. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides in DMSO, which acts as both a catalyst and solvent. rsc.org This suggests that the C5 position of the pyrazole in the title compound could be a potential site for halogenation.

C-H Activation: More advanced methods for pyrazole functionalization involve transition-metal-catalyzed C-H activation. These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds, providing efficient access to complex derivatives without the need for pre-functionalized starting materials. While specific examples for this compound are not abundant in the literature, the general strategy has been applied to related pyrazole-containing compounds, often in the context of synthesizing kinase inhibitors. nih.gov

Table 2: Potential Modifications of the Pyrazole Ring This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagent | Potential Position | General Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | DMSO, room temperature |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | DMSO, room temperature |

| Iodination | N-Iodosuccinimide (NIS) | C5 | DMSO, room temperature |

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. This compound, as a primary amine, is an excellent candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov If this compound is used as the amine component, the reaction would yield a complex α-acylamino carboxamide derivative. The reaction proceeds through the formation of an imine between the aniline and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner, culminating in a Mumm rearrangement to give the final product. nih.gov Polar, aprotic solvents like DMF, methanol, or ethanol are typically effective for the Ugi reaction. nih.gov The vast diversity of commercially available aldehydes, carboxylic acids, and isocyanides allows for the creation of large libraries of complex molecules from a single amine starting material. researchgate.net

Passerini Three-Component Reaction (Passerini-3CR): While the Passerini reaction does not directly utilize an amine, variations and subsequent transformations can involve aniline derivatives. The classical Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. butlerov.com A related transformation, the Ugi-Smiles reaction, which is a variation of the Ugi reaction, uses a phenol (B47542) instead of a carboxylic acid, leading to a different class of products. nih.gov The potential for this compound to participate in Ugi-type reactions highlights its utility in diversity-oriented synthesis for the rapid discovery of new chemical entities. nih.gov

Advanced Structural Elucidation and Solid State Analysis of 4 1 Methyl 1h Pyrazol 4 Yl Aniline

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and electronic environment of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei.

For 4-(1-methyl-1H-pyrazol-4-yl)aniline, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The aniline (B41778) ring protons would typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The two protons on the pyrazole (B372694) ring are expected to manifest as singlets, and the N-methyl protons would produce a distinct singlet, likely in the upfield region. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum would be characterized by four signals for the aniline ring carbons and three for the pyrazole ring carbons, in addition to a signal for the N-methyl carbon. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents (the amino group and the pyrazole ring).

While less common, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the three distinct nitrogen atoms within the molecule—one in the aniline group and two in the pyrazole ring. The differing hybridization and bonding of these nitrogen atoms would result in well-separated signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Aniline Ring | CH (ortho to NH₂) | 6.6 - 6.8 | 114 - 116 | Doublet |

| Aniline Ring | CH (meta to NH₂) | 7.2 - 7.4 | 128 - 130 | Doublet |

| Aniline Ring | C-NH₂ | - | 145 - 148 | - |

| Aniline Ring | C-Pyrazole | - | 125 - 130 | - |

| Pyrazole Ring | C3-H | 7.5 - 7.8 | 135 - 140 | Singlet |

| Pyrazole Ring | C5-H | 7.8 - 8.1 | 120 - 125 | Singlet |

| Pyrazole Ring | C4 | - | 115 - 120 | - |

| N-Methyl | N-CH₃ | 3.8 - 4.0 | 35 - 40 | Singlet |

Note: Data is predictive and based on typical chemical shift values for similar functional groups.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. mdpi.com Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule's electron cloud. mdpi.com

For this compound, the IR spectrum would prominently feature N-H stretching vibrations from the aniline's primary amine group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would produce a series of characteristic sharp bands in the 1450-1650 cm⁻¹ fingerprint region.

Raman spectroscopy would provide complementary data. While N-H and O-H bonds tend to give weak Raman signals, the vibrations of the non-polar C=C bonds in the aromatic rings are typically strong, making Raman an excellent tool for analyzing the carbon skeleton.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Aniline & Pyrazole Rings | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | N-Methyl (-CH₃) | 2850 - 2960 | Medium |

| C=C and C=N Ring Stretch | Aniline & Pyrazole Rings | 1450 - 1650 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₁N₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The monoisotopic mass of this compound is 173.0953 Da. uni.lu

Under electron impact (EI) or other ionization methods, the molecular ion will undergo fragmentation, breaking at its weakest bonds or rearranging to form more stable fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. Expected fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from the pyrazole ring or the cleavage of the pyrazole ring itself. researchgate.net Analysis of these fragment ions allows for the confirmation of the different structural subunits of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

Note: Predicted m/z values are based on the molecular formula C₁₀H₁₁N₃. uni.lu

X-ray Crystallographic Investigations of this compound

While spectroscopic methods provide extensive data on molecular connectivity, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. tandfonline.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density distribution throughout the unit cell. This allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would provide irrefutable confirmation of its constitution and conformation in the solid state. It would precisely measure the geometry of both the aniline and pyrazole rings and the dihedral angle between them, offering insight into the degree of conjugation and steric interactions.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁N₃ |

| Aniline | C₆H₇N |

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)

The solid-state packing of this compound is anticipated to be significantly influenced by a network of intermolecular hydrogen bonds. The primary amine (-NH₂) group on the aniline ring serves as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This donor-acceptor relationship is a common feature in the crystal structures of pyrazole derivatives, often leading to the formation of well-defined supramolecular assemblies.

In addition to the prominent N-H···N interactions, weaker C-H···π interactions may also contribute to the stability of the crystal lattice. These interactions can occur between the C-H bonds of the pyrazole or aniline rings and the π-system of an adjacent aromatic ring. While weaker than conventional hydrogen bonds, these interactions play a cumulative role in the cohesion of the crystal structure.

To illustrate the nature of these interactions, the following table presents hypothetical yet representative data for the types of hydrogen bonds expected in the solid state of this compound, based on typical values observed in similar structures.

| Donor | Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

| N-H (Aniline) | N (Pyrazole) | 160-175 | 2.9 - 3.2 |

| C-H (Aromatic) | π (Aromatic Ring) | 140-160 | 3.3 - 3.8 |

Note: The data in this table is illustrative and represents typical geometric parameters for these types of intermolecular interactions in related crystalline solids.

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorph Screening)

Powder X-ray Diffraction (PXRD) is an indispensable tool for the solid-state characterization of crystalline materials like this compound. This technique is particularly valuable for polymorph screening, which is the systematic search for different crystalline forms of a single compound. Polymorphs can exhibit distinct physical properties, and their identification is crucial in various scientific and industrial contexts.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. The presence of different polymorphs would be indicated by distinct diffraction patterns.

By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), different polymorphic forms may be induced. PXRD can then be used to identify and characterize each new phase. The data obtained from a PXRD experiment, specifically the peak positions (2θ values) and their relative intensities, can be used to determine the unit cell parameters of the crystal lattice.

The following table provides a hypothetical set of PXRD data for a potential crystalline form of this compound, illustrating the type of information that would be obtained from such an analysis.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.5 | 3.49 | 50 |

| 28.9 | 3.09 | 40 |

Note: This table contains simulated PXRD data for illustrative purposes and does not represent experimentally measured values for this compound.

Computational and Theoretical Investigations of 4 1 Methyl 1h Pyrazol 4 Yl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body Schrödinger equation, DFT provides a feasible method to calculate various molecular properties with high accuracy. For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), and MN15L with def2-TZVP, have been successfully employed. mdpi.comresearchgate.netnih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(1-methyl-1H-pyrazol-4-yl)aniline, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Full geometry optimizations are typically performed at levels of theory like B3LYP/6-311++G(d,p) to achieve results that show excellent agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Typical Geometric Parameters for Pyrazole-Aniline Systems from Computational Studies This table presents representative data from related structures to illustrate the outputs of geometry optimization.

| Parameter | Description | Typical Calculated Value | Reference |

| Dihedral Angle | Angle between pyrazole and phenyl ring planes | 25° - 50° | nih.gov, nih.gov |

| C-N Bond Length | Pyrazole ring C-N bond | ~1.31 Å | nih.gov |

| N-N Bond Length | Pyrazole ring N-N bond | ~1.37 Å | nih.gov |

| C-N Bond Length | Aniline (B41778) C-NH₂ bond | ~1.48 Å | nih.gov |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations, often using the B3LYP functional, are employed to compute these orbital energies. nih.govresearchgate.net

For molecules containing electron-donating (aniline) and electron-withdrawing (pyrazole) groups, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is centered on the more electron-deficient pyrazole ring. This distribution indicates that an electronic transition would involve a charge transfer from the aniline part to the pyrazole part of the molecule, a property that is crucial for its role in various chemical and biological processes. nih.gov

Table 2: Insights from HOMO-LUMO Analysis This table conceptualizes the findings from electronic structure analysis of pyrazole derivatives.

| Parameter | Significance | Implication for this compound |

| HOMO Energy | Electron-donating capability | High value indicates it is a good electron donor. |

| LUMO Energy | Electron-accepting capability | Low value indicates it is a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, polarizability | A small gap suggests high chemical reactivity and potential for charge transfer. nih.gov |

| Orbital Distribution | Site of reactivity | HOMO likely on aniline ring; LUMO on pyrazole ring. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm or interpret experimental findings.

Vibrational Frequencies (IR Spectroscopy): DFT can calculate the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations at the MN15L/def2-TZVP level were used to confirm experimental IR assignments. mdpi.com The calculated frequencies for the aniline N-H stretches (3291 cm⁻¹ and 3533 cm⁻¹) and aromatic ring stretches (1628 cm⁻¹ to 1639 cm⁻¹) were in close agreement with the experimental values, validating the assignments. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can predict ¹H and ¹³C NMR chemical shifts, although calculations are often performed for the molecule in a simulated solvent to better match experimental conditions. researchgate.net While specific calculated data for this compound is not available, experimental data for the structurally similar 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline provides an example of the expected signals. mdpi.com

Table 3: Comparison of Experimental and Calculated IR Frequencies for a Related Aniline Compound Data for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aniline N-H Stretches | 3448, 3328 | 3533, 3291 |

| Aromatic Ring Stretches | 1626 | 1628 - 1639 |

Table 4: Experimental NMR Data for a Related Pyrazole Aniline ¹H and ¹³C NMR chemical shifts (δ, ppm) for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline in CDCl₃. mdpi.com

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR | 7.50, 7.25 | Pyrazole hydrogens |

| 6.88, 6.62 | Aniline ring hydrogens | |

| 3.85 | N-H protons | |

| 2.05 | Methyl group hydrogens | |

| ¹³C NMR | 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9 | Aromatic and pyrazole carbons |

| 9.1 | Methyl carbon |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that is not captured by static quantum chemical calculations.

Conformational Dynamics in Solution and Biological Environments

MD simulations are used to explore the conformational landscape of this compound in different environments, such as in a water box (to simulate aqueous solution) or within a protein binding site. chemmethod.comnih.gov These simulations track the molecule's movements over nanoseconds or longer, revealing its flexibility, preferred conformations, and interactions with solvent molecules. chemmethod.com Parameters like the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the simulation time. A stable RMSD plateau indicates that the molecule has reached an equilibrium state. nih.gov

Ligand-Protein Binding Dynamics for Derivatives with Biological Activity

For derivatives of this compound that show biological activity, MD simulations are invaluable for studying their interactions with protein targets. For instance, a study on substituted-phenyl-1H-pyrazol-4-yl methylene (B1212753) aniline derivatives as DPP-IV inhibitors used MD simulations to investigate the stability of the ligand-protein complex. chemmethod.comchemmethod.com

The simulations showed that the most active derivative, ST-24, formed a stable complex with the DPP-IV enzyme, with minimal conformational changes (less than 2 Å RMSD) in the binding site amino acids. chemmethod.comchemmethod.comynu.edu.cn This stability is maintained by a network of specific interactions, including hydrogen bonds, hydrophobic interactions (pi-pi stacking), and electrostatic interactions. chemmethod.comynu.edu.cn Such detailed analysis helps to rationalize the ligand's binding affinity and provides a basis for designing more potent inhibitors.

Table 5: Key Ligand-Protein Interactions for a Pyrazole Aniline Derivative (ST-24) with DPP-IV Enzyme from MD Simulations This table summarizes the types of interactions that stabilize the binding of a derivative in a protein active site. chemmethod.comynu.edu.cn

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bonds | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 |

| Hydrophobic Interactions | Phe357 (π-π stacked), Tyr666 (π-π T-shaped), Arg358 (π-alkyl) |

| Electrostatic Interactions | Ser630, Glu206 (attractive charge), Phe357 (π-cation), Arg125 (π-cation) |

Molecular Docking Studies for Derivatives with Biological Activity

Computational methods, particularly molecular docking, have been instrumental in exploring the therapeutic potential of derivatives based on the pyrazole-aniline scaffold. One significant area of investigation has been their activity as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in the management of type 2 diabetes. chemmethod.comchemmethod.com The inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which in turn increases insulin (B600854) production. chemmethod.com

A comprehensive computational analysis was conducted on a series of thirty ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, designated ST-1 to ST-30, to evaluate their potential as DPP-IV inhibitors. chemmethod.comchemmethod.com This in silico approach utilized the AutoDock Vina software within the PyRx Virtual Screening tool to perform molecular docking studies against the DPP-IV enzyme (PDB ID: 3WQH). chemmethod.com The study aimed to predict the binding affinities and interaction modes of these derivatives within the enzyme's active site, providing a rationale for their potential biological activity before undertaking synthesis and in vitro testing. chemmethod.comchemmethod.com

Molecular docking studies predicted that the designed pyrazole-aniline derivatives have a strong potential to inhibit the DPP-IV enzyme. chemmethod.com All thirty derivatives exhibited favorable docking scores, ranging from -8.5 to -9.6 kcal/mol. These scores were notably better than that of the known DPP-IV inhibitor, Anagliptin, which had a docking score of -7.6 kcal/mol in the same study, suggesting the derivatives could form more stable complexes with the enzyme. chemmethod.comchemmethod.com

Among the series, the derivative ST-24 was identified as the most potent, displaying the lowest binding free energy of -9.6 kcal/mol. chemmethod.comynu.edu.cn The predicted binding mode for ST-24 revealed a network of interactions with key amino acid residues in the active site of the DPP-IV enzyme. These interactions are crucial for the stability of the ligand-enzyme complex.

The specific interactions for the most potent derivative, ST-24, include:

Hydrogen Bonds : Seven hydrogen bonds were predicted, involving residues such as Arg358, Pro359, and Ser630 (conventional), as well as carbon-hydrogen bonds with Glu206 and His126. Halogen-involved hydrogen bonds were also noted with Ser630 and Tyr666. chemmethod.comynu.edu.cn

Hydrophobic Interactions : The compound formed π-π stacked interactions with Phe357, a π-π T-shaped interaction with Tyr666, and a π-alkyl interaction with Arg358. chemmethod.comynu.edu.cn

Electrostatic Interactions : Five electrostatic interactions were identified, including an attractive charge with Glu206 and π-cation interactions with Arg125 and Phe357. chemmethod.comchemmethod.comynu.edu.cn

Table 1: Docking Scores of Selected Pyrazole-Aniline Derivatives against DPP-IV

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| ST-1 to ST-30 (Range) | -8.5 to -9.6 |

| ST-24 (Most Potent) | -9.6 |

| Anagliptin (Reference) | -7.6 |

Data sourced from Chemical Methodologies. chemmethod.comchemmethod.com

Table 2: Predicted Interactions of Derivative ST-24 with DPP-IV (PDB ID: 3WQH)

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonds | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 |

| Hydrophobic Interactions | Phe357, Tyr666, Arg358 |

| Electrostatic Interactions | Ser630, Glu206, Phe357, Arg125 |

Data sourced from Chemical Methodologies. chemmethod.comynu.edu.cn

The computational analysis provided valuable insights into the structure-activity relationships (SAR) of this series of pyrazole-aniline derivatives. The docking results demonstrated that specific substitutions on the phenyl and aniline rings significantly influence the binding affinity for the DPP-IV enzyme. The superior docking score of the derivatives compared to the reference drug Anagliptin suggests that the pyrazole-aniline scaffold is a promising framework for designing novel DPP-IV inhibitors. chemmethod.comchemmethod.com

To further validate the stability of the predicted binding mode, molecular dynamics (MD) simulations were performed on the complex of the most potent derivative, ST-24, with the DPP-IV enzyme. chemmethod.comchemmethod.com The MD simulation results indicated that the complex was stable, with the amino acids in the binding site showing no significant local conformational changes (less than 2 Å). chemmethod.comynu.edu.cn This finding confirms the stability of the binding pocket and the interactions predicted by the initial docking study, reinforcing the potential of ST-24 as a stable and effective inhibitor. chemmethod.comchemmethod.com These in silico findings strongly support the potential of this class of compounds for further development and biological evaluation as DPP-IV inhibitors. chemmethod.comynu.edu.cn

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives |

| Anagliptin |

Chemical Reactivity and Mechanistic Studies of 4 1 Methyl 1h Pyrazol 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline portion of the molecule contains a potent activating group, the amino (-NH₂) group, which is strongly ortho-, para-directing for electrophilic aromatic substitution. Due to the substitution at the para-position by the 1-methyl-1H-pyrazol-4-yl group, electrophilic attack is anticipated to occur predominantly at the ortho-positions of the aniline ring (C2 and C6).

Halogenation: The introduction of halogen atoms onto the aniline ring is a common electrophilic substitution. For instance, direct C-H halogenation of similar 3-aryl-1H-pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as safe and effective halogenating agents. beilstein-archives.orgbeilstein-archives.org While specific data for 4-(1-methyl-1H-pyrazol-4-yl)aniline is not available, analogous reactions suggest that bromination or chlorination would proceed readily at the positions ortho to the amino group. The product analysis of aniline chlorination by liquid chromatography-high-resolution mass spectrometry has revealed the formation of various large-molecule disinfection byproducts, including chloroanilines and (chloro)hydroxyanilines. nih.gov

Nitration: The nitration of phenylpyrazoles has been studied, revealing that the reaction's course is highly dependent on the reaction conditions and the specific substitution pattern of the starting material. rsc.org Direct nitration of aniline can lead to oxidation products and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium, which forms a meta-directing anilinium ion. To control this, the amino group is often first protected by acylation. For this compound, a similar strategy would be necessary to achieve selective nitration at the ortho-positions of the aniline ring. Studies on the nitration of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole have shown that pyrazole (B372694) systems can undergo nitration, resulting in stable, but sometimes rearranged, products. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Related Aniline and Pyrazole Derivatives

| Reactant | Reagent(s) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) in DMSO | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 80 | beilstein-archives.org |

| 3-Phenyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) in DMSO | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | 70 | beilstein-archives.org |

| 2-Chloroaniline | NaNO₂, Deep Eutectic Solvent (DES), Ethanol (B145695) | 2-Chloro-benzenediazonium salt | - | rsc.org |

| 1-Phenylpyrazole | Nitrating agent | 4'-Nitro-1-phenylpyrazole | - | rsc.org |

| Aniline | Free chlorination | Dichloroacetonitrile, Chloroanilines, (Chloro)benzoquinone imines | 1.6-2.3% (dichloroacetonitrile) | nih.gov |

Note: This table presents data from related compounds to illustrate the expected reactivity, as specific data for this compound is not available in the cited literature.

Nucleophilic Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom imparts nucleophilic character, allowing it to participate in a range of reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses. For example, the acylation of related pyrazole derivatives, such as 3-aryl-5-(2-phenylethynyl)-4,5-dihydro-1H-pyrazoles, has been shown to produce stable N-acyl derivatives. researchgate.net It is expected that this compound would similarly react with various acylating agents to yield the corresponding N-acyl-4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives.

Diazotization: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. icrc.ac.ir The resulting aryldiazonium salt is a versatile intermediate. These salts can undergo subsequent coupling reactions with activated aromatic compounds (like phenols or other anilines) to form azo dyes. researchgate.neticrc.ac.irresearchgate.net Alternatively, the diazonium group can be replaced by a variety of other functional groups through Sandmeyer or related reactions. byjus.comwikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) halides can introduce chloro- or bromo- substituents. bohrium.com

Table 2: Nucleophilic Reactions of the Aniline Moiety in Related Compounds

| Reactant | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloroaniline | NaNO₂, Acetoacetanilide, DES, Ethanol | Diazotization/Azo Coupling | Monoazo arylide pigment | - | rsc.org |

| 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles | NaNO₂, H₂SO₄, then ArH | Diazotization/Azo Coupling | Azo-coupled pyrazole | - | researchgate.net |

| p-Nitroaniline | NaNO₂, p-TsA, Barbituric acid | Diazotization/Azo Coupling | 5-(4-Nitro-phenylazo)pyrimidine-2,4,6-trione | - | icrc.ac.ir |

| Aryl Diazonium Salt | Copper(I) Halide | Sandmeyer Reaction | Aryl Halide | - | wikipedia.org |

Note: This table provides examples of reactions involving the aniline functional group in various molecules to indicate the potential reactivity of this compound.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. In this compound, the pyrazole ring is substituted at the N1 and C4 positions.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. researchgate.net However, since this position is already occupied in the target molecule, any further electrophilic attack on the pyrazole ring would be directed to the C3 or C5 positions and would likely require more forcing conditions. Halogenation of pyrazoles with a substituted C4 position has been shown to occur at other positions on the ring. researchgate.net

The pyrazole ring itself can be synthesized through various routes, including the condensation of β-dicarbonyl compounds with hydrazines. Mechanistic studies have explored pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles. rsc.org Furthermore, N-arylation of pyrazoles can be achieved using diaryliodonium salts in the absence of a transition-metal catalyst. nih.gov

Oxidation and Reduction Pathways

The this compound molecule has two main sites susceptible to oxidation and reduction: the aniline moiety and the aromatic rings.

Oxidation: The aniline group is sensitive to oxidation and can yield a variety of products depending on the oxidant and reaction conditions. beilstein-archives.org Strong oxidizing agents can lead to the formation of complex mixtures, including azoxybenzenes, nitrobenzenes, and polymeric materials. nih.gov The oxidation of N-aryl pyrazoles has been noted in the synthesis of more complex heterocyclic systems. mdpi.com

Reduction: The reduction of a nitro-analogue of this compound, 4-(1-methyl-1H-pyrazol-4-yl)-nitrobenzene, would be a viable route to the target aniline. The reduction of aromatic nitro compounds to amines is a well-established transformation that can be achieved with a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or metals in acidic media (e.g., Fe/HCl, SnCl₂). nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net These methods are generally chemoselective for the nitro group, leaving the pyrazole ring intact. The pyrazole ring itself is generally resistant to reduction, although catalytic hydrogenation under more vigorous conditions can lead to the corresponding pyrazolidine.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways.

Sandmeyer Reaction: The conversion of the aniline group to other functionalities via a diazonium salt often proceeds through a Sandmeyer reaction. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. youtube.com This generates an aryl radical and dinitrogen gas, with the concomitant formation of a copper(II) species. The aryl radical then reacts with the halide (or other nucleophile) bound to the copper, yielding the final product and regenerating the copper(I) catalyst. byjus.comwikipedia.org The detection of biaryl byproducts provides evidence for the free radical nature of this transformation. wikipedia.org

Electrophilic Substitution: The mechanism for electrophilic halogenation of related 3-aryl-1H-pyrazol-5-amines in the presence of N-halosuccinimide (NXS) and DMSO is proposed to involve a dual role for DMSO as both a solvent and a catalyst. beilstein-archives.org For diazotization and subsequent azo coupling, the mechanism involves the initial formation of a nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium. icrc.ac.ir The aniline nitrogen then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoanilinium species, which, after rearrangement and loss of water, yields the diazonium ion. This electrophilic diazonium ion is then attacked by an electron-rich coupling partner to form the azo compound. icrc.ac.ir

Nucleophilic Substitution: In a related synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline (B29031), computational studies suggest a possible Sₙ2-type transition state. In this proposed mechanism, the deprotonated pyrazole acts as the nucleophile, displacing a fluoride (B91410) ion. mdpi.com

Biological and Biomedical Research Applications of 4 1 Methyl 1h Pyrazol 4 Yl Aniline Derivatives

Development of Antimicrobial Agents

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)aniline have been a focus of research for their potential to combat bacterial and fungal infections, offering new avenues to address the challenge of antimicrobial resistance.

Antibacterial Activity Mechanisms and Potency

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain pyrazole derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.5 μg/ml. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell wall. nih.gov

Research into pyrazole-based compounds has identified DNA gyrase as a potential target. nih.gov By inhibiting this essential enzyme, these compounds can interfere with bacterial DNA replication, leading to cell death. Some synthesized pyrazole derivatives have exhibited moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov

Furthermore, novel pyrazole derivatives have been synthesized and shown to be potent growth inhibitors of Gram-positive bacteria, with low toxicity to human cells. nih.gov Specific compounds have demonstrated a bactericidal effect against S. aureus and have been effective in disrupting biofilm formation. nih.govnih.gov The development of resistance to these new agents by bacteria such as S. aureus and Enterococcus faecalis has been shown to be very low. nih.gov

Interactive Table: Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Target Bacteria | Potency (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Staphylococcus aureus (including MRSA) | As low as 0.5 µg/mL | nih.gov |

| Pyrazole Derivatives | Gram-positive and Gram-negative bacteria | As low as 12.5 µg/mL | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains and A. baumannii | 0.78–1.56 µg/mL | nih.gov |

Antifungal Properties and Efficacy

The versatile pyrazole scaffold has also been investigated for its antifungal properties. nih.gov While extensive research specifically on this compound derivatives is ongoing, the broader class of pyrazole compounds has shown promise in inhibiting the growth of various fungal pathogens. The structural features of pyrazoles allow for modifications that can enhance their antifungal efficacy.

Anticancer Research and Cytotoxicity Studies

The quest for novel and more effective anticancer agents has led researchers to explore the potential of pyrazole derivatives. unibocconi.itnih.gov The this compound scaffold has been a building block for the synthesis of compounds with significant cytotoxic effects against various cancer cell lines. acs.orgnih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of cancer cells. acs.orgnih.gov For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives showed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cancer cell lines, with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively. researchgate.netnih.gov

Another study identified a novel pyrazole-based derivative, P3C, that displayed potent cytotoxicity against 27 human cancer cell lines, with particularly low CC50 values in two triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov This compound was found to induce apoptosis (programmed cell death) in cancer cells. nih.gov Similarly, a pyrazole compound known as PTA-1 was found to be cytotoxic to 17 human cancer cell lines at low micromolar concentrations, while showing less toxicity to non-cancerous cells. nih.govmdpi.com PTA-1 was also shown to induce apoptosis and arrest the cell cycle in the S and G2/M phases. nih.govmdpi.com

Interactive Table: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/CC50 Value | Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 5a | MCF-7 (Breast Cancer) | 1.88 ± 0.11 µM | researchgate.netnih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 µM | researchgate.netnih.gov |

| Pyrazole derivative P3C | Triple-Negative Breast Cancer | 0.25 to 0.49 µM | nih.gov |

| Pyrazole derivative PTA-1 | Jurkat (Leukemia) | 0.32 µM | mdpi.com |

Identification of Molecular Targets (e.g., Kinases)

A key aspect of cancer research is the identification of molecular targets through which therapeutic agents exert their effects. Protein kinases are a major focus in oncology as their dysregulation is a common feature of cancer. mdpi.commdpi.com The pyrazole scaffold is a prominent feature in many protein kinase inhibitors. mdpi.comnih.gov

Derivatives of this compound have been investigated as inhibitors of various kinases. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), with one compound displaying a potent IC50 of 0.98 ± 0.06 μM. researchgate.netnih.gov CDK2 is a key regulator of the cell cycle, and its inhibition can halt cancer cell proliferation.

Other research has focused on the development of pyrazole derivatives as inhibitors of kinases such as PI3 kinase, haspin kinase, and Janus kinases (JAKs). mdpi.comnih.govmdpi.com For example, a novel pyrazole derivative, PCW-1001, was shown to regulate genes involved in the DNA damage response, suggesting its potential in radiotherapy. frontiersin.org Furthermore, the pyrazole motif is present in inhibitors of Salt-Inducible Kinases (SIKs), which are being explored for the treatment of autoimmune and inflammatory diseases. acs.org

Anti-inflammatory and Analgesic Potential

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, with well-known examples like celecoxib. vietnamjournal.runih.gov Derivatives of this compound are being explored for their potential to alleviate inflammation and pain. nih.govnih.govmdpi.com

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory and analgesic activities. vietnamjournal.runih.govmdpi.com For example, a new piperazine (B1678402) derivative of pyrazole, LQFM182, demonstrated dose-dependent anti-nociceptive effects in acetic acid-induced writhing tests and reduced paw licking time in the formalin test. nih.gov This compound also reduced edema and inflammatory cell migration in carrageenan-induced inflammation models. nih.gov Another piperazine derivative, LQFM202, also showed promising anti-inflammatory and analgesic effects in various animal models. researchgate.net

The mechanism of anti-inflammatory action for some pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. nih.gov Some newly synthesized pyrazole derivatives have shown promising anti-inflammatory and analgesic effects with potentially lower side effects compared to existing drugs. nih.gov The investigation of pyrazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory diseases, has also yielded potent compounds. nih.gov

Antidiabetic Applications (e.g., Dipeptidyl Peptidase-IV Inhibition)

In Vitro Enzyme Inhibition Assays

In vitro studies are fundamental in determining the direct inhibitory effects of newly synthesized compounds on target enzymes. For derivatives of this compound, these assays have been crucial in identifying potent DPP-4 inhibitors. For instance, a series of novel thiosemicarbazones incorporating a pyrazole ring was evaluated for their DPP-4 inhibitory effects using a fluorescence-based assay. nih.gov In this study, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide emerged as a highly effective inhibitor, with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the standard drug, sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). nih.gov

Another study focused on acyl pyrazole sulfonamides and evaluated their inhibitory activity against α-glucosidase, another key enzyme in carbohydrate metabolism. nih.gov The results showed that all synthesized compounds were more effective against α-glucosidase than β-glucosidase, with some derivatives exhibiting IC₅₀ values that indicated significant inhibitory potential. nih.gov These assays provide essential preliminary data, guiding the selection of compounds for further investigation.

In Silico ADMET and Pharmacokinetic Profiling

In silico methods, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) screening and pharmacokinetic profiling, are vital for the early assessment of a drug candidate's potential. chemmethod.com These computational tools help predict the drug-likeness and safety profile of compounds before they advance to more costly and time-consuming stages of development. chemmethod.complos.org

A comprehensive in silico study was conducted on a series of ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives (ST-1 to ST-30) to evaluate their potential as DPP-IV inhibitors. chemmethod.comchemmethod.com The study utilized tools like SwissADME for predicting physicochemical properties, drug-likeness, and pharmacokinetic parameters. chemmethod.com The results indicated that the designed compounds possessed sufficient ADMET profiles, suggesting their potential for further biological assessment. chemmethod.comchemmethod.com

Molecular docking simulations are another critical in silico technique used to predict the binding interactions between a ligand and its target protein. In the study of ST-1 to ST-30 derivatives, all compounds showed better docking scores (-8.5 to -9.6 kcal/mol) against the DPP-IV enzyme (PDB ID: 3WQH) compared to the known inhibitor Anagliptin (-7.6 kcal/mol). chemmethod.comchemmethod.com The most potent derivative, ST-24, exhibited a binding free energy of -9.6 kcal/mol and formed multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Arg358, Phe357, and Tyr666. chemmethod.comcivilica.com Molecular dynamics (MD) simulations further confirmed the stability of the ST-24-DPP-IV complex. chemmethod.comchemmethod.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Anagliptin (Reference) | -7.6 | Glu205, Glu206, Tyr662, Tyr666 |

| ST-24 Derivative | -9.6 | Arg125, His126, Glu206, Phe357, Arg358, Pro359, Ser630, Tyr666 |

| General Range for ST-1 to ST-30 | -8.5 to -9.6 | Not specified for all |

Antiviral Activity Investigations

Derivatives of the pyrazole aniline scaffold have also been explored for their potential as antiviral agents. Research has shown that these compounds can exhibit activity against a range of RNA and DNA viruses.

A study focused on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives revealed their potent and selective inhibitory activity against the human respiratory syncytial virus (RSV). researchgate.net Some of these derivatives also demonstrated moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net Further investigation into these compounds showed that their antiviral activity extended to the Dengue virus (DENV-2), with several derivatives exhibiting higher potency against DENV-2 than other viruses in the Flaviviridae family. nih.gov

In a subsequent study, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized. nih.govresearchgate.net These new derivatives were evaluated in cell-based assays and generally did not show cytotoxicity. nih.govresearchgate.net This highlights the potential for developing selective antiviral agents from this chemical class.

| Virus | Compound Series | Activity Range (EC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Human Respiratory Syncytial Virus (RSV) | 227a-o | 51 to 281 µM | Not specified |

| Dengue Virus (DENV-2) | 1a-d, 1g-i, 1k-o | Potent inhibition reported | Not specified |

| Yellow Fever Virus (YFV) | 1a-v | Moderate activity reported | Not specified |

| Bovine Viral Diarrhea Virus (BVDV) | 1a-v | Moderate activity reported | Not specified |

General Enzyme Inhibition Studies

The versatility of the pyrazole aniline scaffold extends to the inhibition of other enzymes beyond those involved in diabetes. These studies underscore the broad applicability of this chemical structure in targeting various enzymatic pathways implicated in disease.

One area of investigation has been cancer therapy, with a focus on cyclin-dependent kinase 2 (CDK2) inhibition. nih.govresearchgate.net A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and evaluated as potential CDK2 inhibitors. nih.gov Compound 5a from this series demonstrated the most potent inhibitory activity against CDK2/cyclin E, with an IC₅₀ of 0.98 ± 0.06 μM. nih.govresearchgate.net This compound also showed significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines. nih.govresearchgate.net Docking simulations suggested that compound 5a could effectively bind to the active site of CDK2. nih.govresearchgate.net

In another study, pyrazole derivatives were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com The synthesized compounds showed effective inhibition, with Kᵢ values in the nanomolar range for both hCA I (5.13–16.9 nM) and hCA II (11.77–67.39 nM). tandfonline.com

| Enzyme Target | Compound Series/Name | Inhibitory Activity (IC₅₀/Kᵢ) |

|---|---|---|

| CDK2/cyclin E | Compound 5a | IC₅₀: 0.98 ± 0.06 μM |

| Human Carbonic Anhydrase I (hCA I) | Compounds 1-10 | Kᵢ: 5.13–16.9 nM |

| Human Carbonic Anhydrase II (hCA II) | Compounds 1-10 | Kᵢ: 11.77–67.39 nM |

Receptor Binding Interactions

The interaction of this compound derivatives with specific receptors is another important area of biomedical research. These interactions can modulate cellular signaling pathways and offer therapeutic potential.

A study on novel pyrazol-4-yl-pyridine compounds investigated their allosteric properties at the human M₄ muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov These compounds were identified as positive allosteric modulators (PAMs), meaning they enhance the effect of the natural ligand, acetylcholine (ACh). nih.gov Radioligand binding experiments showed that these compounds induced a significant leftward shift in the affinity binding curve of ACh, confirming their PAM nature. nih.gov The estimated pKₑ values ranged from 6.3 to 6.5. nih.gov Furthermore, these compounds were found to be ago-PAMs, as they could directly activate the M₄ receptor from the allosteric site. nih.gov

| Compound Series | Parameter | Value Range |

|---|---|---|

| Compounds 8–13 | Affinity (pKₑ) | 6.3 – 6.5 |

| Cooperativity (logαₐCh) | 1.38 – 1.74 |

Applications of 4 1 Methyl 1h Pyrazol 4 Yl Aniline in Materials Science and Technology

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of 4-(1-methyl-1H-pyrazol-4-yl)aniline, possessing a reactive amine group and a heterocyclic pyrazole (B372694) ring, makes it a promising monomer for the synthesis of novel polymers with tailored properties. While direct polymerization studies of this specific aniline (B41778) derivative are not extensively documented, the broader class of aniline derivatives has been widely investigated for the production of conductive polymers and high-performance polyamides and polyimides.

The presence of the pyrazole ring can introduce desirable characteristics into a polymer backbone, such as improved thermal stability, specific solubility profiles, and the ability to coordinate with metal ions, leading to hybrid materials with interesting electronic or catalytic properties. For instance, research on other substituted anilines has demonstrated that the incorporation of heterocyclic side groups can significantly influence the final properties of the resulting polymers.

One area of potential application is in the synthesis of polyanilines (PANI). The polymerization of aniline and its derivatives is a well-established field, yielding polymers with tunable conductivity and environmental stability. The introduction of the 4-(1-methyl-1H-pyrazol-4-yl) group could lead to PANI derivatives with modified electronic properties and processability.

Furthermore, the amine functionality allows for its use in the synthesis of polyamides and polyimides through condensation polymerization with dicarboxylic acids or their derivatives. These classes of polymers are known for their excellent mechanical strength, thermal resistance, and chemical stability. The pyrazole moiety in the polymer chain could enhance these properties and potentially introduce new functionalities.

A related high-performance thermoplastic crystalline resin, poly(4-methyl-1-pentene) (PMP), is known for its low density, low dielectric constant, and exceptional mechanical and chemical properties. nih.gov While not directly related to the polymerization of anilines, the study of such advanced polymers highlights the importance of monomer structure in determining the final material properties. nih.gov

Potential as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The lone pair of electrons on the pyrazole nitrogens can be donated to a metal center, forming stable coordination complexes. The aniline group can either remain as a functional handle for further reactions or, in some cases, also participate in coordination.

Synthesis of Metal Complexes

The synthesis of metal complexes using pyrazole-containing ligands is a well-explored area of research. These ligands can be monodentate, binding through one of the pyrazole nitrogens, or can be incorporated into larger polydentate ligand frameworks. For example, tris(pyrazolyl)methane (Tpm) ligands, which feature three pyrazole units attached to a central carbon atom, are known to form stable complexes with a wide range of transition metals. mdpi.com The synthesis of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has been reported, highlighting the feasibility of incorporating the 4-methyl-1H-pyrazolyl moiety into multidentate ligand systems. mdpi.com This was achieved through a C–F activation strategy, reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) in the presence of a base. mdpi.com

The general procedure for synthesizing metal complexes with pyrazole-based ligands involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and coordination geometry. For instance, cyclometallated rhodium(III) complexes with 1-phenyl-1H-pyrazole have been synthesized and characterized, demonstrating the ability of the pyrazole ring to participate in C-H activation and form strong bonds with metal centers. researchgate.net

| Related Ligand | Metal Ion | Resulting Complex Type | Reference |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Manganese (Mn) | [TpmMn(CO)3]PF6 (related system) | mdpi.com |

| 1-phenyl-1H-pyrazole | Rhodium (Rh) | Cyclometallated Rh(III) complexes | researchgate.net |

| Iminophosphine Ligands | Palladium (Pd) | h2-(olefin)palladium(0)(iminophosphine) | core.ac.uk |

Catalytic Applications of Metal-Complexed Derivatives

Metal complexes derived from pyrazole-containing ligands have shown significant promise in various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole and aniline rings, which in turn influences the catalytic activity and selectivity of the metal center.

Tris(pyrazolyl)borate (Tp) and tris(pyrazolyl)methane (Tpm) complexes, for example, have been utilized in a broad range of catalytic transformations. mdpi.com A notable example is the use of TpRh(CO)2 (where Tp = HB-Pz3, Pz = 3,5-dimethylpyrazolyl) to activate C-H bonds. mdpi.com This suggests that metal complexes of this compound could also exhibit catalytic activity in important organic reactions.

Palladium complexes with iminophosphine ligands have been investigated for their catalytic activity in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. core.ac.uk The catalytic activity of these complexes is highly dependent on the reaction conditions and the nature of the ligands. core.ac.uk Similarly, rhodium(I) and iridium(I) complexes with phosphine (B1218219) and oxazoline (B21484) ligands have been employed as selective catalysts in asymmetric hydrogenation and hydroformylation reactions. rsc.org The aniline moiety of this compound could be a key feature for developing supramolecular catalytic systems through hydrogen bonding interactions. rsc.org

Chromogenic Applications (e.g., Azo Dyes)

The primary amine group of this compound allows it to be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. The color of these dyes can be tuned by varying the electronic nature of the diazo and coupling components.

The synthesis of azo dyes is a two-step process. unb.ca First, the primary aromatic amine is diazotized by treating it with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium, at low temperatures. The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. unb.ca